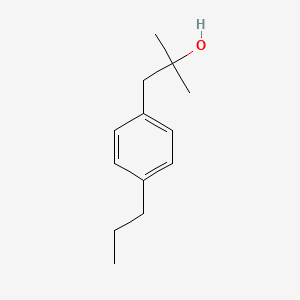

1-(4-n-Propylphenyl)-2-methyl-2-propanol

説明

1-(4-n-Propylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a phenyl ring substituted with an n-propyl group at the para position and a 2-methyl-2-propanol moiety. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s tertiary alcohol structure (2-methyl-2-propanol backbone) confers distinct physicochemical properties, including lower solubility in water compared to primary alcohols and enhanced stability due to steric hindrance .

Key structural features:

- Tertiary alcohol group: Impacts reactivity, particularly in oxidation and esterification reactions.

特性

IUPAC Name |

2-methyl-1-(4-propylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-5-11-6-8-12(9-7-11)10-13(2,3)14/h6-9,14H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZICKSHTHZAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Propylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-n-propylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction efficiency. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 1-(4-n-Propylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

1-(4-n-Propylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism by which 1-(4-n-Propylphenyl)-2-methyl-2-propanol exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 1-(4-Chlorophenyl)-2-methyl-2-propanol

- Molecular Formula : C₁₀H₁₃ClO

- Key Differences : Chlorine substituent at the para position instead of n-propyl.

- Properties :

(b) 1-(4-Methoxyphenyl)-2-propanol

- Molecular Formula : C₁₀H₁₄O₂

- Key Differences : Methoxy (-OCH₃) group replaces n-propyl.

- Properties :

(c) 1-(4-Vinylphenyl)-2-methyl-2-propanol

Backbone and Functional Group Variations

(a) 2-Methyl-2-propanol (tert-Butanol)

- Molecular Formula : C₄H₁₀O

- Key Differences : Lacks the phenyl ring.

- Properties :

(b) 1-(4-Methylphenyl)-1-propanol

Physicochemical and Functional Comparisons

Research Findings and Functional Insights

- Hydrogen Bonding and Crystallization: 1-(4-n-Propylphenyl)-2-methyl-2-propanol adopts a chair conformation in crystal structures, similar to 1-(2,4,6-trimethylphenyl)ethanol, with hydrogen-bonded hexamers .

- Reactivity with Lucas Reagent: As a tertiary alcohol, it reacts rapidly with Lucas reagent (HCl/ZnCl₂), producing immediate cloudiness, unlike primary alcohols like 1-propanol .

- Thermal Stability : The bulky n-propylphenyl group enhances thermal stability compared to smaller substituents (e.g., methyl or methoxy) .

生物活性

1-(4-n-Propylphenyl)-2-methyl-2-propanol, also known as propylphenol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-n-Propylphenyl)-2-methyl-2-propanol can be represented as follows:

This compound features a propyl group attached to a phenol ring, which is further substituted with a methyl group. Such structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that derivatives of 1-(4-n-Propylphenyl)-2-methyl-2-propanol exhibit significant antimicrobial activity. A study exploring various analogs found that certain modifications to the structure enhanced their effectiveness against various microbial strains. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-n-Propylphenyl)-2-methyl-2-propanol | Staphylococcus aureus | 32 µg/mL |

| 1-(4-n-Propylphenyl)-2-methyl-2-propanol | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human immune cells. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

The biological activity of 1-(4-n-Propylphenyl)-2-methyl-2-propanol is believed to be mediated through its interaction with specific molecular targets. These include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that mediate pain and inflammation, potentially providing analgesic effects.

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of 1-(4-n-Propylphenyl)-2-methyl-2-propanol against various pathogens. The results indicated that the compound was particularly effective against resistant strains of bacteria. The study concluded that further structural modifications could enhance its potency.

Research Findings: Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a significant reduction in cytokine levels (IL-6 and TNF-alpha) upon treatment with varying concentrations of 1-(4-n-Propylphenyl)-2-methyl-2-propanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。